Acrolein-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3-tetradeuterioprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h2-3H,1H2/i1D2,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINCPLSRVDWNT-YODZYWACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727309 | |
| Record name | (~2~H_4_)Prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33984-05-3 | |
| Record name | (~2~H_4_)Prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Isotopic Labeling of Acrolein D4
Strategic Approaches to Perdeuterated Acrolein Synthesis
The creation of Acrolein-d4 is not a trivial matter and requires specialized synthetic routes. While direct catalytic oxidation of deuterated propene is a primary industrial method for unlabeled acrolein, the synthesis of the deuterated analog often involves multi-step processes starting from readily available deuterated precursors. wikipedia.orgresearchgate.net
Catalytic methods are central to the synthesis of acrolein and its deuterated isotopologue. The industrial production of acrolein typically involves the vapor-phase oxidation of propylene (B89431) over metal oxide catalysts, such as those based on bismuth-molybdate. wikipedia.orgchemcess.com For this compound, a similar approach can be envisioned using deuterated propylene. However, the high cost and limited availability of deuterated propylene often necessitate alternative laboratory-scale syntheses.
One such laboratory method involves the dehydration of deuterated glycerol (B35011). wikipedia.orgrsc.org This reaction is typically catalyzed by acidic catalysts, such as potassium bisulfate or solid acid catalysts. rsc.orgvedantu.com The optimization of these catalyst systems is crucial to maximize the yield and selectivity towards this compound, minimizing the formation of byproducts. chemcess.comrsc.org Research into solid acid catalysts has shown that the acid strength plays a significant role in the selective dehydration of glycerol to acrolein. rsc.org
Another approach involves the aldol (B89426) condensation of deuterated formaldehyde (B43269) and deuterated acetaldehyde (B116499). wikipedia.org This method, while historically significant for acrolein production, can be adapted for the synthesis of this compound, provided the deuterated starting materials are accessible.
Isotopic exchange reactions can also be employed to introduce deuterium (B1214612) into the acrolein molecule. This can involve the exchange of protons for deuterons in the presence of a suitable deuterium source, such as heavy water (D₂O), and a catalyst. However, achieving complete perdeuteration (replacement of all hydrogens) through exchange on the pre-formed acrolein molecule can be challenging due to the different reactivities of the vinyl and aldehydic protons. Therefore, it is often more efficient to build the deuterated molecule from smaller, fully deuterated precursors.
The choice of chemical precursors is a critical factor in the synthesis of this compound. As mentioned, deuterated glycerol, deuterated formaldehyde, and deuterated acetaldehyde are key starting materials. wikipedia.org The synthesis of these precursors themselves is a significant undertaking.
Reaction optimization is essential to ensure high yields and isotopic purity of the final product. This includes controlling parameters such as temperature, pressure, reaction time, and the ratio of reactants and catalysts. For instance, in the gas-phase dehydration of glycerol, temperatures are typically maintained between 300-400 °C. chemcess.com The reaction effluent is then quenched to prevent polymerization and other side reactions. chemcess.com The use of stabilizers, such as hydroquinone, is also common to prevent the spontaneous polymerization of the highly reactive acrolein product. chemcess.com
Mechanistic Investigations Employing Acrolein D4 in Chemical Reactions
Kinetic Isotope Effect Studies in Acrolein Reactivity
The kinetic isotope effect (KIE) is a powerful method for determining reaction mechanisms. By substituting hydrogen atoms with their heavier isotope, deuterium (B1214612), in Acrolein-d4, researchers can observe changes in reaction rates, which provides clues about the rate-limiting steps and the nature of bond-breaking and bond-forming events.
Determination of Rate-Limiting Steps via Deuterium Substitution
The substitution of hydrogen with deuterium in a reacting molecule often leads to a decrease in the reaction rate if the C-H bond is broken in the rate-determining step of the reaction. escholarship.org This phenomenon, known as a primary kinetic isotope effect, is a cornerstone of mechanistic chemistry.
In the context of acrolein reactions, the use of this compound has been instrumental. For instance, in the oxidation of acrolein, a distinct kinetic isotope effect is observed when using perdeuterated acrolein (this compound). tu-darmstadt.deresearchgate.net This observation strongly indicates that the abstraction of a hydrogen atom is the rate-limiting step in the reaction. tu-darmstadt.de Specifically, studies have pinpointed the α-hydrogen-abstraction as the rate-determining stage in both the partial oxidation of acrolein to acrylic acid and its complete oxidation to carbon dioxide and water. researchgate.net The fact that deuteration does not impact the selectivity towards acrylic acid further supports that this initial hydrogen abstraction is the crucial slow step for both selective and non-selective oxidation pathways. tu-darmstadt.de
| Reaction | Isotopologue | Observed Effect | Conclusion |
| Acrolein Oxidation | This compound | Significant Kinetic Isotope Effect | α-hydrogen abstraction is the rate-determining step. tu-darmstadt.deresearchgate.net |
| Acrolein Oxidation | This compound | No change in selectivity to acrylic acid | H-abstraction is rate-determining for both selective and total oxidation. tu-darmstadt.de |
Analysis of Bond Cleavage and Formation Processes using this compound
The study of bond cleavage and formation is fundamental to understanding reaction mechanisms. This compound provides a means to probe these processes with high precision. If the cleavage of a carbon-deuterium (C-D) bond is part of the rate-limiting step, a slower reaction rate will be observed compared to the cleavage of a carbon-hydrogen (C-H) bond. escholarship.org
The application of this compound in conjunction with other isotopic labeling techniques, such as using ¹⁸O-labeled water (H₂¹⁸O), has provided a more detailed picture of the reaction mechanism. For example, in the oxidation of acrolein over Mo-V-W-O catalysts, experiments with both this compound and H₂¹⁸O have helped to elucidate the role of different oxygen sources and the sequence of bond-breaking events. researchgate.net These studies have revealed that the initial activation of acrolein involves the breaking of the C-H bond at the alpha position, a step significantly influenced by the isotopic substitution in this compound.
Catalytic Oxidation Pathways of Acrolein
The catalytic oxidation of acrolein is a commercially significant process, primarily for the production of acrylic acid. researchgate.net Understanding the underlying mechanisms is crucial for optimizing catalyst performance and reaction conditions. This compound has proven to be an indispensable tool in these investigations.
Mechanisms of Selective Acrolein Oxidation to Acrylic Acid with Deuterated Acrolein
The selective oxidation of acrolein to acrylic acid over mixed metal oxide catalysts, such as those containing molybdenum, vanadium, and tungsten (Mo-V-W), is a complex process. researchgate.netrsc.org Isotopic studies using this compound have been central to unraveling the reaction mechanism.
| Catalyst System | Isotopic Tracer | Key Finding |
| Mo-V-W mixed oxide | This compound | α-hydrogen abstraction is the rate-limiting step for both partial and total oxidation. tu-darmstadt.deresearchgate.net |
| Mo-V-W mixed oxide | This compound | Selectivity to acrylic acid is not affected by deuteration. tu-darmstadt.de |
| Mo-V-W mixed oxide | H₂¹⁸O, D₂O | Water plays a crucial role in the catalytic mechanism. researchgate.netresearchgate.netd-nb.info |
Role of Catalyst Surfaces and Active Sites in this compound Reactions
The surface of a heterogeneous catalyst provides the active sites where reactions occur. mdpi.com The nature of these sites and their interaction with reactant molecules are critical determinants of catalytic activity and selectivity. upatras.gr The use of this compound helps in probing the interactions between acrolein and the catalyst surface.
For instance, in the hydrogenation of acrolein, the edges of single crystalline gold nanoparticles have been identified as the active sites that favor the adsorption of the C=O group and its subsequent reaction to form allyl alcohol. nih.gov While this specific study did not use this compound, the principles of identifying active sites are transferable. In the context of acrolein oxidation, studies have shown that the generation of Brønsted acid sites on the catalyst surface, resulting from water dissociation, accelerates the reaction. researchgate.net These sites facilitate the primary activation of the hydrocarbon, which is followed by the rate-limiting dissociation step at Lewis acid sites. researchgate.net The use of this compound in such studies can help to precisely determine the role of different active sites in the C-H bond activation step.
Transient Response Studies and Isotopic Tracing in Heterogeneous Catalysis
Transient response methods, such as Steady-State Isotopic Transient Kinetic Analysis (SSITKA), are powerful techniques for investigating the kinetics and mechanisms of heterogeneous catalytic reactions. efstathiou.amsciencenet.cn These methods involve switching the isotopic label of a reactant in the feed and monitoring the transient response of the products. sciencenet.cn
The application of SSITKA with this compound has provided detailed insights into the catalytic oxidation of acrolein. By switching between acrolein and this compound in the feed stream, researchers can quantify the surface residence time of reaction intermediates and determine the intrinsic reaction rates. researchgate.net These experiments have confirmed that the α-hydrogen abstraction is the rate-limiting step. researchgate.net Furthermore, combining this compound with other isotopic tracers like H₂¹⁸O in SSITKA experiments allows for a comprehensive understanding of the role of water and different oxygen species in the catalytic cycle. researchgate.netd-nb.info For example, such studies have shown that water can enhance the catalytic activity by influencing the catalyst reduction process. d-nb.info
Fundamental Reaction Mechanisms of Acrolein and its Deuterated Analog
This compound, a deuterated isotopologue of acrolein, serves as a critical tool in elucidating complex chemical reaction mechanisms. The substitution of hydrogen atoms with deuterium, a heavier isotope, introduces a kinetic isotope effect (KIE). This effect, where C-D bonds are stronger and break more slowly than C-H bonds, allows researchers to identify rate-determining steps and differentiate between proposed mechanistic pathways. By comparing the reaction rates and product distributions of acrolein and this compound, investigators can gain profound insights into the sequence of bond-breaking and bond-forming events that constitute a chemical transformation.
One significant area of investigation is in heterogeneous catalysis, particularly in the hydrogenation and deuteration of acrolein to produce valuable chemicals like propanal and allyl alcohol. capes.gov.brrsc.org Studies on catalysts such as platinum or iridium supported on niobium pentoxide (Nb2O5) have utilized this compound to unravel the roles of different active sites on the catalyst surface. For instance, a notable kinetic isotope effect was observed in the formation of allyl alcohol when d0-acrolein was substituted with d4-acrolein on a strong metal-support interaction (SMSI) catalyst, suggesting a specific hydrogen-induced bond-breaking mechanism at the γ-carbon. capes.gov.br These isotopic tracer studies are indispensable for understanding how catalyst structure and composition dictate reaction selectivity and efficiency.
Computational Chemistry Approaches to this compound Reaction Dynamics
Computational chemistry provides a powerful lens for examining the reaction dynamics of acrolein and its deuterated analogs at the molecular level. researchgate.net Quantum-mechanical electronic structure methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., UQCISD and RQCISD(T)), are employed to model reaction potential energy surfaces, locate transition states, and calculate reaction barriers. nih.govresearchgate.net These theoretical approaches can predict reaction outcomes and provide detailed mechanistic information that is often difficult to obtain through experimental means alone. numberanalytics.com
For acrolein, computational studies have been used to investigate various reactions, including its atmospheric oxidation by hydroxyl (HO•) radicals. nih.gov Such studies calculate the energy profiles for different pathways, such as H-atom abstraction from the aldehyde group or HO• addition to the C=C double bond. The calculations have shown that the abstraction of the aldehydic H-atom is the most favorable pathway, proceeding through a transition state that is lower in energy than the initial reactants. nih.gov
These same computational techniques are directly applicable to this compound. By incorporating deuterium into the molecular model, scientists can calculate the vibrational frequencies of the ground states and transition states for the deuterated species. This allows for the theoretical prediction of kinetic isotope effects, which can then be compared with experimental data to validate proposed mechanisms. The theoretical models can account for zero-point energy differences between C-H and C-D bonds, providing a quantitative understanding of how isotopic substitution influences reaction barriers and dynamics. researchgate.net Furthermore, computational methods can explore the structure and dynamics of acrolein in its excited electronic states, offering insights into its photochemical behavior. researchgate.net
Investigation of Intermediate Species and Transition States
The identification of transient species—reaction intermediates and transition states—is fundamental to understanding any chemical reaction mechanism. numberanalytics.comwikipedia.org this compound is particularly useful in this regard, as the isotopic label can be tracked through the course of a reaction to pinpoint which atoms are involved in the formation of specific intermediates.
In catalytic deuteration reactions, the distribution of deuterium in the products provides direct evidence for the nature of the adsorbed intermediates. capes.gov.br For example, studies on Pt/Nb2O5 catalysts have shown that under certain conditions, both propanal and allyl alcohol are formed via an η4(C=C=C=O)-intermediate, where the entire acrolein molecule interacts with the catalyst surface. capes.gov.br In contrast, on other catalysts or under different conditions, the reaction may proceed through η2(C=C) or η2(C=O) species, where only the carbon-carbon or carbon-oxygen double bond is adsorbed. capes.gov.br The use of deuterium-labeled propylene (B89431) (C3D6) in oxidation reactions to form acrolein has similarly demonstrated that the breaking of the second C-H bond in a surface allyl intermediate is the rate-determining step. lehigh.edu
The table below summarizes key intermediates identified in acrolein reactions, often with the aid of isotopic labeling studies.
| Reaction Type | Catalyst/Conditions | Identified Intermediate Species | Reference |
| Deuteration | LTR-Pt/Nb2O5 | η2(C=C) or η2(C=O) species | capes.gov.br |
| Deuteration | SMSI-Pt/Nb2O5 | η4(C=C=C=O)-intermediate | capes.gov.br |
| Deuteration | Ir/Nb2O5 (SMSI state) | η4-species on peripheral sites of NbOx islands | rsc.org |
| Oxidation | V2O5/Nb2O5 | Surface allyl (H2C=CHCH2*) intermediate | lehigh.edu |
| Oxidation | Bismuth Molybdate | Allyl intermediate (CH2CHCD2) | umich.edu |
Computational methods complement these experimental investigations by providing detailed geometries and energies for both intermediates and transition states. nih.gov For the reaction of acrolein with hydroxyl radicals, quantum-mechanical calculations have precisely characterized the structures of the pre-reaction complex, the transition states for addition and abstraction pathways, and the resulting radical adducts. nih.gov The lowest-energy transition state was found for the abstraction of the aldehydic hydrogen, confirming its kinetic favorability. nih.gov The synergy between isotopic labeling experiments with this compound and high-level computational analysis provides a robust framework for constructing and verifying detailed reaction mechanisms.
Elucidation of Acrolein Formation Pathways Through Isotopic Tracing
Origin of Acrolein from Lipid and Fatty Acid Peroxidation
Acrolein is a known product of lipid peroxidation, a process involving the oxidative degradation of lipids. nih.gov This reaction leads to the formation of various reactive aldehydes, including acrolein, which are implicated in oxidative stress. frontiersin.orgpsu.edu Isotopic labeling has been crucial in identifying the specific molecular origins of acrolein within lipid structures, particularly triacylglycerides.
Historically, it was often suggested that acrolein generated during the heating of edible oils originated from the glycerol (B35011) backbone of triacylglycerides. acs.orgnih.gov However, studies using isotope-labeled compounds have unequivocally clarified the primary precursors. To distinguish between the glycerol and fatty acid moieties as the source, researchers synthesized two types of labeled triacylglycerides: [¹³C₃]-triacylglycerides with a labeled glycerol backbone and unlabeled fatty acids, and triacylglycerides with ¹³C-labeled fatty acid chains and an unlabeled glycerol component. acs.orgnih.gov
Heating these labeled compounds and analyzing the resulting acrolein demonstrated that the fatty acid backbone is the key precursor structure. acs.orgnih.gov Specifically, polyunsaturated fatty acids (PUFAs) have been identified as the main source of acrolein formed during the heating of oils. mdpi.comresearchgate.net Studies have shown that linolenic acid, in particular, may be a primary source of acrolein in heated vegetable oils. mdpi.com Further research confirmed that the amount of acrolein formed from the linolenic acid component of trilinoleate is significantly higher—156 times greater—than from the glycerol part when heated. researchgate.net Similarly, arachidonic acid, when subjected to metal-catalyzed oxidation, also produces acrolein, indicating that PUFAs are the definitive source during lipid peroxidation. nih.gov
Table 1: Key Precursors of Acrolein from Lipid Peroxidation
| Precursor Fatty Acid | Context/Source | Finding |
|---|---|---|
| Linoleic Acid | Heated Vegetable Oils | Identified as a key precursor through isotope-labeling studies. researchgate.net |
| Linolenic Acid | Heated Vegetable Oils | Considered a major source of acrolein; forms significantly more acrolein than glycerol. researchgate.netmdpi.com |
| Arachidonic Acid | Oxidized Low-Density Lipoproteins (LDL) | Metal-catalyzed oxidation leads to acrolein formation. nih.govmdpi.com |
| Eicosapentaenoic Acid (EPA) | Fish Oils | Oxidation of these ω-3 fatty acids leads to acrolein. mdpi.com |
| Docosahexaenoic Acid (DHA) | Fish Oils | Peroxidation is a pathway for acrolein generation. mdpi.com |
The formation of acrolein from polyunsaturated fatty acids proceeds through a free radical-initiated pathway. mdpi.com The process begins with the oxidation of the fatty acid, leading to the formation of fatty acid hydroperoxides as key intermediates. acs.orgresearchgate.net The mechanism involves at least two successive hydroperoxide production steps and subsequent β-cleavage of alkoxy radicals to generate acrolein. mdpi.commdpi.com
The pathway can be described as follows:
Initial Oxidation : Reactive oxygen species attack a PUFA, forming a lipid hydroperoxide. For instance, in linoleic acid, hydroperoxides can form on various carbons. researchgate.net
Radical Formation : The hydroperoxide can decompose to form an alkoxyl radical. mdpi.com
β-Cleavage : This radical undergoes β-cleavage, a fragmentation reaction that breaks carbon-carbon bonds. mdpi.com This initial cleavage can form an aldehyde. researchgate.net
Second Oxidation and Cleavage : A second hydroperoxide is formed on the remaining fragment, followed by another β-cleavage event, which ultimately releases acrolein. researchgate.net
Crucially, this mechanism explains how acrolein is generated from the middle of the fatty acid chain, rather than from either the alkyl or the carboxy terminus. mdpi.commdpi.com The entire process is a cascade of radical reactions that propagates oxidative damage and produces highly reactive aldehydes like acrolein. nih.gov
Identification of Key Precursors using Isotope-Labeled Triacylglycerides
Formation of Acrolein from Glycerol Dehydration
While lipid peroxidation is a major source of acrolein in food, the direct dehydration of glycerol is a significant industrial pathway for its synthesis, particularly utilizing the surplus of glycerol from biodiesel production. rwth-aachen.demdpi.com This process is typically performed in the gas phase using solid acid catalysts. mdpi.comgoogle.com
The conversion of glycerol to acrolein is a double dehydration reaction, involving the removal of two water molecules. redalyc.org The reaction mechanism is highly dependent on the nature of the acid sites on the catalyst. redalyc.orgresearchgate.net
The widely accepted mechanism proceeds as follows:
Protonation : The reaction is initiated by the protonation of one of glycerol's hydroxyl groups, catalyzed by a Brønsted acid site on the catalyst surface. mdpi.comredalyc.org The protonation of the secondary hydroxyl group is the favored pathway for acrolein formation. mdpi.comresearchgate.net
First Dehydration : The protonated intermediate rapidly loses a water molecule to form a carbocation, which then rearranges into 3-hydroxypropanal (B37111) (3-HPA). mdpi.com This step has an energy barrier of approximately 93.7 kJ mol⁻¹ for protonated glycerol. redalyc.org
Second Dehydration : The intermediate, 3-HPA, is highly unstable and readily undergoes a second dehydration reaction. mdpi.comaidic.it This step involves the removal of the remaining hydroxyl group and results in the formation of the α,β-unsaturated aldehyde, acrolein. redalyc.org This second step has a higher energy barrier of around 151.0 kJ mol⁻¹. redalyc.org
Isotopic and kinetic studies have identified several key molecules that exist transiently during the conversion of glycerol.
Table 2: Intermediate and Side Products in Glycerol Dehydration
| Compound | Role | Formation Pathway |
|---|---|---|
| 3-Hydroxypropanal (3-HPA) | Key Intermediate | Formed from the first dehydration of glycerol via protonation of the secondary hydroxyl group. It is highly reactive and quickly converts to acrolein. mdpi.comaidic.it |
| Acetol (Hydroxyacetone) | Primary Byproduct | Results from a parallel reaction pathway involving the protonation and dehydration of a primary (terminal) hydroxyl group of glycerol. This pathway is often favored by Lewis acid sites. mdpi.comaidic.itresearchgate.net |
| Acetaldehyde (B116499) | Side Product | Can be formed via a retro-Aldol reaction from the unstable 3-hydroxypropanal intermediate. mdpi.com |
| Formaldehyde (B43269) | Side Product | Can also be formed via a retro-Aldol reaction from 3-hydroxypropanal. mdpi.com |
The primary intermediate leading to acrolein is 3-hydroxypropanal. researchgate.net However, a parallel reaction pathway can lead to the formation of acetol (hydroxyacetone). redalyc.orgaidic.it The selectivity towards acrolein versus acetol is largely determined by the catalyst's properties; Brønsted acid sites favor acrolein formation, while Lewis acid sites tend to promote the formation of acetol. mdpi.com
Mechanistic Steps in Catalytic Glycerol Conversion to Acrolein
Environmental Formation Pathways of Acrolein
Acrolein is a ubiquitous environmental pollutant with both natural and anthropogenic sources. nih.govnih.gov It is highly reactive and unstable in the environment. nih.govcdc.gov Major environmental formation pathways include:
Combustion Processes : Incomplete combustion is a major source of atmospheric acrolein. This includes emissions from burning wood, fossil fuels (gasoline and diesel), plastics, and tobacco smoke. mdpi.comnih.gov Cigarette smoke is a particularly significant source of exposure for the general population. cdc.gov
Photooxidation : Acrolein is formed in the atmosphere through the photochemical reaction and decomposition of other airborne pollutants. inchem.org Key precursors include common industrial chemicals like 1,3-butadiene (B125203) and propylene (B89431). nih.govinchem.org
Industrial Emissions : Acrolein may be released directly from facilities where it is manufactured or used. nih.gov It is also generated as a contaminant in the production of other chemicals, such as vinyl acetate. inchem.org
Natural Processes : Natural sources include formation during fermentation and ripening processes, as well as emissions from forest fires. inchem.org
Table 3: Major Environmental Sources of Acrolein
| Source Category | Specific Origin | Formation Process |
|---|---|---|
| Combustion | Vehicle Exhaust (Petrochemical Fuels) | Incomplete combustion of fuels. nih.gov |
| Forest Fires, Wood Burning | Incomplete combustion of biomass. inchem.org | |
| Tobacco Smoke (Cigarettes, E-cigarettes) | Pyrolysis of glycerol (in e-liquids) and other organic matter. mdpi.comcdc.gov | |
| Atmospheric Chemistry | 1,3-Butadiene, Propylene | Photooxidation in the presence of sunlight and other pollutants. nih.govinchem.org |
| Industrial Activity | Chemical Manufacturing | Direct emissions or as a byproduct in other chemical syntheses (e.g., vinyl acetate). inchem.org |
| Natural Sources | Fermentation and Ripening | Biological processes in plants. inchem.org |
Photochemical Production Mechanisms of Acrolein in the Atmosphere
Acrolein is a significant secondary pollutant in the atmosphere, primarily formed through the photochemical oxidation of certain hydrocarbons. inchem.org The dominant precursor for atmospheric acrolein is 1,3-butadiene, which is released from sources such as motor vehicle exhaust. healtheffects.org The atmospheric oxidation of 1,3-butadiene, initiated by highly reactive species like the hydroxyl radical (OH), leads to the formation of acrolein. inchem.orgnih.gov Smog chamber studies have demonstrated that the photooxidation of 1,3-butadiene in the presence of nitrogen monoxide and air can yield acrolein at a rate comparable to the consumption rate of 1,3-butadiene itself, with yields as high as 55%. inchem.org
The concentration of acrolein in the atmosphere is governed by a balance between its formation and its removal through further reactions. The primary gas-phase loss process for acrolein is its reaction with the hydroxyl radical, which leads to the formation of products such as carbon monoxide, formaldehyde, glycoaldehyde, and glyoxal. inchem.org The rate of these reactions determines the atmospheric residence time of acrolein. Isotopic tracers like Acrolein-d4 are crucial in field studies designed to measure ambient concentrations, providing the data needed to validate and refine photochemical models that predict air quality. healtheffects.org
Table 1: Gas-Phase Reactions and Atmospheric Residence Times for Acrolein This table summarizes experimentally determined rate constants for the reaction of acrolein with key atmospheric oxidants and the calculated atmospheric residence time based on these rates.
| Reactant | Temperature (°C) | Rate Constant (litre/mol per sec) | Atmospheric Residence Time (h) | Reference |
| OH radical | 25 | 16 x 10⁹ | 17 | inchem.org |
| OH radical | 25 | 11.4 x 10⁹ | 24 | inchem.org |
| OH radical | 23 | 20.6 x 10⁹ | 13 | inchem.org |
| OH radical | 26 | 11.4 x 10⁹ | 24 | inchem.org |
Contributions from Combustion and Pyrolysis Processes to Acrolein Genesis
Combustion and pyrolysis of organic materials are major primary sources of acrolein. inchem.orgusda.gov These processes occur in a wide range of activities, from industrial operations and vehicle emissions to biomass burning and the heating of cooking oils. inchem.orgresearchgate.net Pyrolysis, the thermal degradation of materials in an oxygen-deficient environment, generates fuel gases that sustain flames, and acrolein is a notable product of this process. usda.gov It has been identified as a gas-phase pyrolysis product in prescribed wildland fires. usda.gov
Isotopic labeling studies are invaluable for deconvoluting the specific precursors that lead to acrolein formation within a complex mixture undergoing combustion. For instance, research on heated edible oils has used isotopic labeling to demonstrate that while the glycerol backbone of triacylglycerides can dehydrate to form acrolein, the thermal oxidation of polyunsaturated fatty acids, such as linoleic acid, is a far more significant formation pathway. researchgate.net Similarly, studies using 13C-labeled glycerol added to cigarette tobacco found that only a very small percentage (~0.1-0.3%) of the glycerol was converted to acrolein during smoking, indicating other tobacco components are the primary precursors. researchgate.net In these types of studies, this compound is essential for creating the calibration standards needed for absolute quantification of the acrolein generated.
Table 2: Acrolein Emission Rates from Combustion Sources This table provides examples of measured emission rates of acrolein from the combustion of organic materials.
| Source | Emission Rate | Unit | Reference |
| Residential Wood Burning | 0.021 - 0.132 | g/kg | inchem.org |
Table 3: Key Findings from Isotopic Tracing in Pyrolysis Studies This table highlights research that used isotopic labeling to trace the origins of acrolein from specific precursors during high-temperature processing.
| Process/Material | Isotopic Label Used | Key Finding | Reference |
| Heated Trilinoleate (140°C) | ¹³C | Acrolein formation from linolenic acid was 156 times higher than from glycerol. | researchgate.net |
| Cigarette Combustion | Glycerol-¹³C₃ | Less than 0.1% of added glycerol was converted to acrolein in mainstream smoke. | researchgate.net |
| Propylene Oxidation over Oxide Catalysts | Deuterated Propylene | The reaction proceeds via an allylic intermediate, with an isotope effect observed in hydrogen abstraction steps. | umich.edu |
Analytical Methodologies and Quantification of Acrolein Utilizing Acrolein D4
Validation and Performance Evaluation of Analytical Methods
Method validation is a crucial step to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and reproducible results europa.eujournalnx.comeflm.eu. For acrolein quantification, the incorporation of Acrolein-d4 as an internal standard is integral to this validation process, allowing for the assessment of key performance parameters.
Assessment of Recovery, Precision, and Accuracy with this compound Spiking
The use of this compound in spiking experiments is fundamental for evaluating the performance characteristics of analytical methods designed for acrolein determination.
Recovery: Recovery studies involve adding a known amount of this compound to samples before analysis to mimic the behavior of the native analyte throughout the analytical process. This allows researchers to determine the efficiency of analyte capture, extraction, and detection researchgate.nethealtheffects.org. For instance, in one study utilizing a mist chamber methodology for ambient air sampling, the retention of this compound throughout the analytic process was found to be 93% healtheffects.org. Another investigation reported recoveries for this compound as surrogates to be 86% (±10.2%) researchgate.net. These recovery values are critical for establishing the accuracy of the method, as they indicate the proportion of the analyte that is successfully carried through the entire analytical workflow journalnx.com.
Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample europa.eujournalnx.com. It is typically expressed as the standard deviation or coefficient of variation (CV). In field studies employing this compound, the consistency of replicate samples demonstrated good precision, with relative standard deviations (RSDs) ranging from 3% to 19% depending on the sampling site researchgate.net. For acrolein determination in cider using ¹H NMR, the intra-day repeatability yielded a coefficient of variation of 4.2% mdpi.com. High precision indicates that the method consistently produces similar results under identical conditions.
Accuracy: Accuracy, often referred to as trueness, quantifies the closeness of agreement between the measured value and the accepted true value europa.eujournalnx.com. By spiking samples with a known concentration of this compound, researchers can assess how well the method recovers and quantifies the analyte. Accuracy is frequently reported as percent recovery journalnx.com. For example, a liquid chromatography-mass spectrometry (LC-MS) method for carbonyl compounds, including acrolein, reported meeting expected recovery values between 70%–120% with acceptable precision (%RSD) thermofisher.com. The assumption that this compound behaves identically to acrolein allows for the correction of systematic errors that might affect analyte recovery and, consequently, accuracy ca.govhealtheffects.org.
Table 1: Performance Metrics for Acrolein Quantification Using this compound
| Parameter | Reported Value(s) / Range | Reference(s) | Notes |
| Recovery | 86% (±10.2%) | researchgate.net | This compound as a surrogate. |
| 93% | researchgate.nethealtheffects.org | Retention of this compound throughout the analytic process. | |
| 97% | healtheffects.org | Spike-recovery approach for acrolein. | |
| 70%–120% | thermofisher.com | LC-MS method for carbonyls including acrolein. | |
| Precision | 3% – 19% RSD | researchgate.net | Field studies for ambient air sampling. |
| 4.2% CV | mdpi.com | ¹H NMR method for acrolein in cider (intra-day repeatability). | |
| ~20% RSD | researchgate.net | General precision for the analytical method. | |
| Accuracy | <30% error | epa.gov | Reported for acrylamide (B121943) analysis, indicative of typical validation targets. |
| 80%, 100%, 120% spike levels | bepls.com | Method validation for accuracy assessment by spiking. |
Mitigation of Analytical Interferences and Artifacts using Deuterated Standards
Deuterated standards like this compound are indispensable for mitigating various analytical interferences and artifacts that can compromise the accuracy of acrolein measurements.
Correction for Sample Loss: Acrolein's high reactivity and volatility can lead to losses during sample collection, storage, and processing researchgate.netca.gov. By adding this compound at the beginning of the sample preparation, any losses due to volatilization, adsorption onto surfaces, or incomplete derivatization will affect both the analyte and the internal standard proportionally researchgate.netca.govhealtheffects.org. This co-variation allows the analytical instrument's software to correct for these losses, ensuring that the reported concentration reflects the actual amount of acrolein present in the original sample ca.govnih.govnih.gov.
Compensation for Matrix Effects: In complex matrices such as biological fluids or environmental samples, matrix components can interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement nih.gov. Since this compound is chemically similar to acrolein, it is expected to experience similar matrix effects. This similarity allows the deuterated standard to effectively compensate for these variations, leading to more accurate quantification ca.govnih.gov.
Minimizing Artifact Formation: The analytical process itself can sometimes introduce artifacts. For example, ozone, a common atmospheric component, was investigated for its potential to degrade acrolein in bisulfite solutions used for sampling. Studies indicated that ozone at 100 ppb did not cause degradation of acrolein or other unsaturated carbonyls in the bisulfite solution, suggesting a degree of robustness against this specific interference within the described methodology researchgate.net. Deuterated standards help ensure that any potential artifacts affecting the analyte's signal are also reflected in the standard's signal, allowing for their identification and correction.
Ensuring Specificity: While not directly an interference mitigation, the use of a specific deuterated analog like this compound aids in ensuring the specificity of the assay. The mass spectrometer can distinguish between acrolein and this compound based on their mass-to-charge ratio, allowing for selective detection and quantification even in the presence of structurally similar compounds that might otherwise co-elute or interfere nih.gov.
Compound List:
this compound
Metabolic Pathway Research of Acrolein Using Isotopic Labeling
Elucidation of Acrolein Biotransformation Pathways
Isotopic labeling is a powerful tool for tracking the transformation of molecules within a biological system. scbt.com By replacing specific atoms with their heavier, non-radioactive isotopes, scientists can follow the labeled compound through various metabolic reactions. In the context of acrolein, using deuterated acrolein (Acrolein-d4) enables the differentiation of exogenous acrolein and its metabolites from those produced endogenously. cdc.gov
Enzymatic and Non-Enzymatic Conjugation Reactions of Acrolein
Acrolein is a highly reactive α,β-unsaturated aldehyde that readily undergoes conjugation reactions with cellular nucleophiles. nih.gov The primary route for its detoxification involves conjugation with glutathione (B108866) (GSH). nih.govmdpi.com This can occur through both non-enzymatic (chemical) reactions and processes catalyzed by enzymes. nih.govmdpi.com
The Michael addition reaction is a key non-enzymatic process where the nucleophilic thiol group of GSH attacks the β-carbon of acrolein. wvu.edu This reaction can be reversible. wvu.edu
Enzymatic conjugation is primarily mediated by Glutathione-S-Transferases (GSTs). researchgate.netresearchgate.net These enzymes significantly accelerate the rate of GSH conjugation, playing a crucial role in cellular protection against acrolein's toxicity. mdpi.comresearchgate.net Studies using deuterated acrolein can help quantify the relative contributions of enzymatic and non-enzymatic pathways by tracking the formation of labeled GSH conjugates.
Identification of Stable Metabolites and Covalent Adducts of Acrolein
Following its initial conjugation, acrolein undergoes further metabolism, leading to the formation of various stable metabolites that are ultimately excreted. The use of this compound is instrumental in identifying and quantifying these metabolites. The major metabolic pathway involves the conjugation of acrolein with GSH, which is then metabolized to mercapturic acid derivatives. cdc.govnih.gov
Key stable metabolites identified through this pathway include:
S-(3-oxopropyl)-N-acetylcysteine (OPMA) : Formed after the initial GSH conjugate undergoes proteolytic cleavage and N-acetylation. nih.gov
N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3-HPMA) : The major urinary metabolite, formed by the reduction of OPMA. cdc.govnih.gov
N-acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) : A minor urinary metabolite, formed by the oxidation of OPMA. cdc.govnih.gov
Besides forming metabolites for excretion, the high reactivity of acrolein leads to the formation of covalent adducts with macromolecules like proteins and DNA. nih.govnih.gov Acrolein reacts with nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008). nih.govnih.gov Isotopic labeling helps in the detection and characterization of these adducts, which are implicated in the toxic effects of acrolein. For instance, acrolein forms cyclic adducts with deoxyguanosine in DNA, such as γ-hydroxy-1,N2-propano-2′-deoxyguanosine (γ-HOPdG). nih.govresearchgate.net
Role of Glutathione in Acrolein Metabolism
Glutathione (GSH) is central to the detoxification of acrolein. nih.govmdpi.com It acts as a primary cellular defense mechanism by sequestering the reactive aldehyde.
Mechanism of Glutathione-S-Transferase Mediated Acrolein Conjugation
Glutathione-S-Transferases (GSTs) are a family of enzymes that catalyze the nucleophilic attack of the thiol group of GSH on electrophilic substrates like acrolein. mdpi.comresearchgate.netresearchgate.net This enzymatic action significantly enhances the rate of conjugation compared to the spontaneous chemical reaction. mdpi.com The GST-mediated reaction is a critical step in the detoxification pathway, converting acrolein into a less reactive and more water-soluble glutathione conjugate, which can then be further processed for excretion. mdpi.comresearchgate.net The use of isotopically labeled acrolein, such as this compound, allows for precise kinetic studies of this enzymatic process, helping to determine reaction rates and enzyme efficiency.
Genome-wide association studies have suggested that the formation of the glutathione conjugate of acrolein is predominantly a non-enzymatic process, although GSTs can catalyze it. plos.org
Formation and Chemical Characterization of Mercapturic Acid Derivatives from Acrolein
The glutathione conjugate of acrolein is the precursor to mercapturic acids, which are the final excretory products. nih.govplos.org The metabolic cascade involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the GSH conjugate, followed by the N-acetylation of the remaining cysteine conjugate. nih.govresearchgate.net This process results in the formation of mercapturic acids such as 3-hydroxypropylmercapturic acid (3-HPMA). plos.orgresearchgate.net
The chemical characterization of these derivatives is crucial for understanding the complete metabolic pathway. Techniques like NMR and mass spectrometry are used for structural elucidation. wvu.edunih.gov For example, the aldehyde group of S-(3-oxopropyl)mercapturic acid (the precursor to 3-HPMA) can exist in equilibrium with its hydrated geminal diol form in aqueous solutions, a phenomenon that can be studied using NMR. nih.gov The use of this compound facilitates the tracking and identification of these metabolites in complex biological matrices like urine, providing a clear signature for acrolein exposure and metabolism. researchgate.net
Advanced Isotopic Tracing in Metabolic Flux Analysis of Acrolein
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govcortecnet.com When combined with isotopic labeling, known as ¹³C-MFA or, in this context, deuterium-based MFA, it provides a detailed picture of metabolic pathway utilization and regulation. nih.govnih.gov
By introducing this compound into a cellular or whole-organism system and monitoring the isotopic enrichment in downstream metabolites over time, researchers can build and refine metabolic models. biorxiv.orgmdpi.com This approach allows for the quantitative determination of how acrolein is partitioned between different metabolic and adduct-forming pathways.
Advanced analytical techniques, such as high-resolution mass spectrometry, are essential for these studies, enabling the precise measurement of isotopic labeling patterns in various metabolites. cortecnet.comnih.gov This level of detail is critical for understanding the dynamics of acrolein metabolism and its impact on cellular homeostasis, particularly in identifying potential bottlenecks or shifts in metabolic pathways under different physiological or pathological conditions. nih.govnih.govuclouvain.be
Table of Acrolein Metabolites and Adducts
| Compound Name | Abbreviation | Role |
|---|---|---|
| S-(3-oxopropyl)-N-acetylcysteine | OPMA | Intermediate metabolite |
| N-acetyl-S-(3-hydroxypropyl)-L-cysteine | 3-HPMA | Major urinary metabolite |
| N-acetyl-S-(2-carboxyethyl)-L-cysteine | CEMA | Minor urinary metabolite |
| γ-hydroxy-1,N2-propano-2′-deoxyguanosine | γ-HOPdG | DNA adduct |
| Glutathione | GSH | Detoxification agent |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Acrolein |
| Glutathione |
| Glutathione-S-Transferases |
| S-(3-oxopropyl)-N-acetylcysteine |
| N-acetyl-S-(3-hydroxypropyl)-L-cysteine |
| N-acetyl-S-(2-carboxyethyl)-L-cysteine |
| Cysteine |
| Histidine |
| Lysine |
| Deoxyguanosine |
| γ-hydroxy-1,N2-propano-2′-deoxyguanosine |
| S-(3-oxopropyl)mercapturic acid |
| 3-hydroxypropylmercapturic acid |
| Glycine |
Application of Deuterated Acrolein in Tracing Metabolic Fates
The primary application of deuterated acrolein in metabolic studies is to trace the biotransformation and excretion of exogenous acrolein. Because the mass of this compound is higher than that of native acrolein, the metabolites formed from the deuterated version will also have a higher mass. This mass difference allows for their unambiguous identification and quantification using techniques like liquid chromatography-mass spectrometry (LC-MS).
The principal metabolic route for acrolein detoxification in the body is conjugation with glutathione (GSH). cdc.govnih.gov This reaction, which can be enzymatic or non-enzymatic, is the first step in the mercapturic acid pathway. Following GSH conjugation, the resulting compound undergoes further enzymatic processing to yield urinary metabolites. By administering this compound, researchers can trace this pathway and identify the resulting deuterated mercapturic acids in urine, confirming the fate of the parent compound.
Studies using deuterated analogues of drugs that produce acrolein as a metabolite, such as deuterated ifosfamide (B1674421) (d4IFO), have demonstrated how isotopic labeling can reveal nuances in metabolic pathways. nih.gov In the case of d4IFO, deuteration at the alpha carbons altered the balance of its metabolic activation and inactivation pathways, providing insight into the specific roles of cytochrome P450 enzymes. nih.gov Similarly, using this compound allows for the precise study of its own metabolic fate, helping to quantify the flux through different biotransformation routes. The major identified urinary metabolites of acrolein are S-(3-hydroxypropyl)mercapturic acid (HPMA) and S-(2-carboxyethyl)mercapturic acid (CEMA). cdc.gov
The table below summarizes the key metabolic products of acrolein that can be traced using this compound.
| Metabolite Name | Abbreviation | Metabolic Pathway | Significance |
|---|---|---|---|
| S-(3-hydroxypropyl)mercapturic acid | HPMA | Glutathione Conjugation Pathway | A major urinary metabolite used as a biomarker of acrolein exposure. cdc.govnih.gov |
| S-(2-carboxyethyl)mercapturic acid | CEMA | Glutathione Conjugation Pathway | A significant urinary metabolite resulting from the oxidation of the initial glutathione adduct. cdc.gov |
Investigation of Acrolein Chemical Interactions with Cellular Components
Acrolein is a highly reactive α,β-unsaturated aldehyde known to readily form covalent adducts with cellular macromolecules, which is a key mechanism of its toxicity. nih.govnih.gov this compound is an invaluable tool for identifying the specific molecular targets of acrolein and characterizing the structure of the resulting adducts. The stable isotope label provides a unique mass signature that facilitates the detection and identification of modified proteins and DNA fragments via mass spectrometry. oregonstate.edu
Interaction with Proteins: Acrolein primarily reacts with nucleophilic amino acid residues in proteins. nih.gov The most reactive target is the sulfhydryl group of cysteine, which reacts via Michael addition. nih.govmdpi.com Other targets include the ε-amino group of lysine and the imidazole (B134444) ring of histidine. nih.govmdpi.com The use of this compound in proteomic studies enables researchers to pinpoint the exact sites of protein modification. By comparing the mass spectra of peptides from control versus this compound-treated systems, scientists can identify peptides that have increased in mass by an amount corresponding to the addition of a deuterated acrolein molecule. This approach has been used to identify specific protein targets of acrolein, such as subunits of ATP synthase. oregonstate.edu
Interaction with DNA: Acrolein also damages DNA by forming adducts with DNA bases, primarily deoxyguanosine (dG). nih.govoup.com The reaction leads to the formation of two major isomeric exocyclic adducts: α-hydroxy-1,N²-propanodeoxyguanosine (α-OH-PdG) and γ-hydroxy-1,N²-propanodeoxyguanosine (γ-OH-PdG). oup.com These adducts disrupt the normal structure of DNA. capes.gov.br The synthesis of deuterated adducts, such as γ-OH-1,N²-propano-2′-deoxyguanosine (2,2,3,3-d4), has been instrumental in structural biology studies. capes.gov.br Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy on DNA containing these labeled adducts allow for detailed structural characterization, revealing how the adducts alter DNA conformation and affect processes like base pairing. capes.gov.br
The table below details the interactions of acrolein with key cellular components, which can be investigated using this compound.
| Cellular Component | Specific Target | Type of Adduct/Interaction | Investigative Value of this compound |
|---|---|---|---|
| Proteins | Cysteine (Sulfhydryl group) | Michael Adduct | Identifies specific cysteine residues modified by acrolein in proteomic analyses. nih.govoregonstate.edu |
| Proteins | Lysine (Amino group) | Michael Adduct, Schiff Base | Detects lysine adducts and potential protein cross-links. nih.gov |
| Proteins | Histidine (Imidazole group) | Michael Adduct | Pinpoints histidine modification sites on proteins. nih.gov |
| DNA | Deoxyguanosine (dG) | γ-OH-1,N²-propanodeoxyguanosine (γ-OH-PdG) | Facilitates structural analysis of DNA lesions by NMR and MS. capes.gov.br |
| DNA | Deoxyguanosine (dG) | α-OH-1,N²-propanodeoxyguanosine (α-OH-PdG) | Aids in identifying and quantifying specific types of DNA damage. oup.com |
Q & A
Basic Research Questions
Q. How can Acrolein-d4 be synthesized with high isotopic purity, and what analytical methods are critical for verifying its deuterium incorporation?
- Methodological Answer : Synthesis typically involves deuteration of acrolein using deuterated reagents (e.g., D₂O or deuterated catalysts) under controlled conditions. Isotopic purity is confirmed via nuclear magnetic resonance (¹H NMR and ²H NMR) and mass spectrometry (MS). For example, ¹H NMR should show near-complete suppression of proton signals at positions where deuterium replaces hydrogen. MS analysis (e.g., high-resolution ESI-MS) can quantify isotopic enrichment by comparing theoretical and observed m/z ratios . Ensure reaction conditions (temperature, solvent purity) are optimized to minimize proton back-exchange, which compromises isotopic integrity .
Q. What are the best practices for quantifying this compound in complex biological matrices during exposure studies?
- Methodological Answer : Use stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS). Prepare calibration curves with isotopically labeled internal standards (e.g., this compound itself) to correct for matrix effects. Validate methods for limits of detection (LOD), recovery rates (>80%), and precision (RSD <15%). For tissue samples, homogenize in deuterated solvents to avoid analyte degradation, and employ solid-phase microextraction (SPME) to enhance sensitivity .
Q. How should researchers design controlled experiments to study this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct kinetic studies by incubating this compound in buffered solutions (pH 2–12) at temperatures (e.g., 4°C, 25°C, 37°C). Monitor degradation via time-course sampling and quantify using GC-MS. Calculate half-lives (t₁/₂) using first-order kinetics. Include negative controls (solvent-only) and triplicate runs to assess reproducibility. Statistical tools like ANOVA can identify significant differences in degradation rates across conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
